molecular formula C10H13BrN2O B13019436 9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine

9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine

Cat. No.: B13019436
M. Wt: 257.13 g/mol
InChI Key: VJPKZRWMIYGKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-3,4,5,6-tetrahydro-2H-benzo[b][1,4]oxazocin-7-amine is unique due to its specific oxazocin ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

9-bromo-3,4,5,6-tetrahydro-2H-1,6-benzoxazocin-7-amine

InChI

InChI=1S/C10H13BrN2O/c11-7-5-8(12)10-9(6-7)14-4-2-1-3-13-10/h5-6,13H,1-4,12H2

InChI Key

VJPKZRWMIYGKKV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=CC(=CC(=C2NC1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.